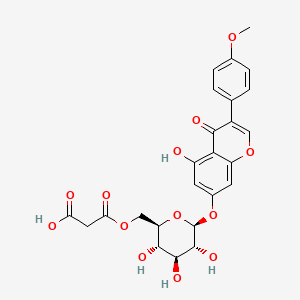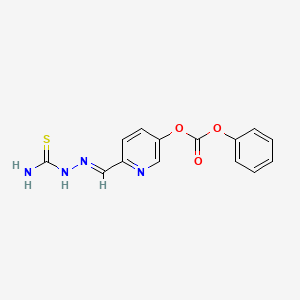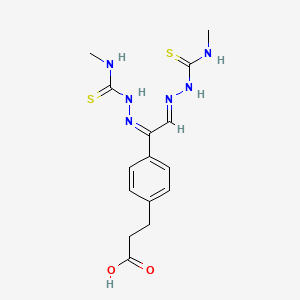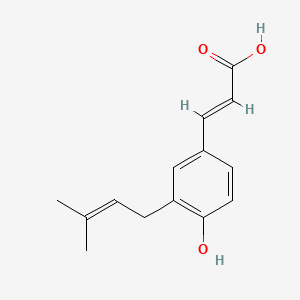
Biochanin A 7-O-(6-O-malonyl-beta-D-glucoside)
Overview
Description
Biochanin A 7-O-(6-O-malonyl-beta-D-glucoside) is a glycosyloxyisoflavone that is biochanin A 7-O-beta-D-glucoside in which the hydroxy group at position 6 of the glucosyl moiety has been acylated by one of the carboxy groups of malonic acid. It is a member of 4'-methoxyisoflavones, a glycosyloxyisoflavone and a beta-D-glucoside. It derives from a biochanin A. It is a conjugate acid of a biochanin A 7-O-beta-D-glucoside 6''-O-malonate.
Scientific Research Applications
Chromatographic Analysis and Structural Elucidation
- Identification through LC-NMR : Liquid chromatography coupled to nuclear magnetic resonance spectroscopy (LC-NMR) has been utilized for identifying the glucoside malonate isomers of biochanin A, providing detailed structural information that LC-MS/MS alone could not distinguish (de Rijke et al., 2004).
Microbial Degradation and Metabolism
- Degradation by Fusarium javanicum : The isoflavone conjugate biochanin A 7-O-glucoside-6″-O-malonate can be degraded by the fungus Fusarium javanicum, leading to the production of biochanin A-7-O-glucoside and the aglycone biochanin A. This indicates a potential for studying microbial pathways in isoflavone metabolism (Schlieper et al., 1984).
Biochemical and Enzymatic Studies
- Malonyltransferase Activity in Chickpea Roots : A study demonstrated the activity of a malonyltransferase in chickpea roots, which catalyzes the malonylation of isoflavone 7-O-glucosides, including biochanin A. This enzyme shows specificity towards biochanin A and formononetin (Koester et al., 1984).
- Isoflavonoid Glycosides in Plants : Isolation of various isoflavone glycosides from plants like Dalbergia sissoo, including biochanin A glycosides, helps in understanding the chemical diversity and potential biological roles of these compounds in plants (Farag et al., 2001).
Impact on Plant Physiology
- Influence on Root Nodulation : Disturbed root nodulation in plants like chickpea can impact the turnover of isoflavone glucoside-malonates, including biochanin A derivatives, highlighting the role of these compounds in plant physiological responses (Jaques et al., 1985).
Analysis in Foods and Supplements
- Identification in Dietary Supplements : High-performance liquid chromatography (HPLC) coupled with mass spectrometry has been applied for identifying biochanin A derivatives in foods and dietary supplements, emphasizing its importance in nutritional science (Delmonte & Rader, 2006).
Synthesis and Biotransformation
- Regioselective Synthesis : Studies have shown the potential for regioselective synthesis of plant (iso)flavone glycosides, including biochanin A derivatives, in engineered Escherichia coli, which can be significant for pharmaceutical and nutraceutical applications (He et al., 2008).
- Microbial Glycosylation : Research on the glycosylation of biochanin A by filamentous fungi has led to the discovery of new glucosides, showcasing the versatility of microbial biotransformation in producing novel isoflavone derivatives (Sordon et al., 2017).
Mechanism of Action
While the specific mechanism of action for Biochanin A 7-O-(6-O-malonyl-beta-D-glucoside) is not detailed in the sources, biochanin A, its parent compound, is known to have various effects, including anti-inflammatory, estrogen-like, and glucose and lipid metabolism modulatory activity, as well as cancer preventive, neuroprotective, and drug interaction effects .
Properties
IUPAC Name |
3-oxo-3-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-3-(4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O13/c1-34-12-4-2-11(3-5-12)14-9-35-16-7-13(6-15(26)20(16)21(14)30)37-25-24(33)23(32)22(31)17(38-25)10-36-19(29)8-18(27)28/h2-7,9,17,22-26,31-33H,8,10H2,1H3,(H,27,28)/t17-,22-,23+,24-,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCBYTZZZFFKEN-RBZNUJCTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415209 | |
| Record name | Biochanin A 7-O-(6-O-malonyl-beta-D-glucoside) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34232-17-2 | |
| Record name | Biochanin A 7-O-β-D-glucoside 6′′-O-malonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34232-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Biochanin A 7-O-(6-O-malonyl-beta-D-glucoside) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-methyl-, [1R-(exo,exo)]-](/img/structure/B1242632.png)
![N-[(3S,9Z,15S,21Z,27S,33Z)-15,27-Diacetamido-10,22,34-trimethyl-7,19,31-trioxido-2,8,14,20,26,32-hexaoxo-1,13,25-trioxa-7,19,31-triazacyclohexatriaconta-9,21,33-trien-3-yl]acetamide;iron(3+)](/img/structure/B1242633.png)



![4-hydroxy-6-[2-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propyl]-4-methyldioxan-3-one](/img/structure/B1242638.png)


![(1R,4S,8S)-1,3,3,8-Tetramethyl-2-oxatricyclo[6.3.1.04,12]dodecane](/img/structure/B1242648.png)
